2,3,6-Trifluoro-L-phenylalanine
Overview
Description
2,3,6-Trifluoro-L-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanineThe compound has the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol .
Mechanism of Action
Target of Action
2,3,6-Trifluoro-L-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with phenylalanine.
Mode of Action
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by phenylalanine. Phenylalanine is involved in the synthesis of several important neurotransmitters and hormones, including dopamine, norepinephrine, and thyroxine . Therefore, this compound may influence these pathways, potentially leading to changes in mood, cognition, and metabolic regulation.
Pharmacokinetics
It’s known that the compound has a molecular weight of 219161, a density of 15±01 g/cm3, and a boiling point of 2992±400 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.
Result of Action
For example, it may influence the synthesis of neurotransmitters and hormones, potentially affecting mood, cognition, and metabolic regulation .
Biochemical Analysis
Biochemical Properties
2,3,6-Trifluoro-L-phenylalanine plays a crucial role in biochemical reactions due to its unique structure. The fluorine atoms in its structure can influence the compound’s reactivity and interactions with other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, altering their activity and stability. For instance, it has been shown to interact with cytochrome P450 enzymes, fluorinases, and other enzymes involved in the synthesis of fluorinated compounds . These interactions can lead to changes in enzyme activity, substrate specificity, and overall biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into proteins can affect protein folding, stability, and function . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and toxicity . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phenylalanine metabolism. This compound can interact with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia lyase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the production of key metabolites, affecting overall metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) is known to facilitate the transport of phenylalanine and its analogs across cell membranes . This transporter plays a crucial role in the localization and accumulation of this compound within specific tissues, influencing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-L-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds, making the process more efficient and environmentally friendly. The use of biocatalysts in the production process also allows for greater selectivity and yields .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
2,3,6-Trifluoro-L-phenylalanine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluoro-L-phenylalanine
- 3,5-Difluoro-L-phenylalanine
- 4-Fluoro-L-phenylalanine
Uniqueness
2,3,6-Trifluoro-L-phenylalanine is unique due to the specific positions of the fluorine atoms on the phenyl ring. This specific fluorination pattern can result in distinct chemical and biological properties compared to other fluorinated phenylalanine derivatives. The compound’s unique properties make it particularly valuable in the study of protein structure and function, as well as in drug development .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQCAEOUDQSPEF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303981 | |
Record name | 2,3,6-Trifluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873429-60-8 | |
Record name | 2,3,6-Trifluoro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873429-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trifluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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